molecular formula C18H14F3N3OS B2724153 1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034339-82-5

1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2724153
CAS No.: 2034339-82-5
M. Wt: 377.39
InChI Key: NEVCGKTYUXXMDP-UHFFFAOYSA-N
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Description

1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Thiophen-2-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and trifluoromethylphenyl groups.

  • Step 1: Synthesis of 2-(Thiophen-2-yl)pyridine

      Reagents: Thiophene-2-carbaldehyde, 4-pyridylboronic acid

      Conditions: Palladium-catalyzed Suzuki coupling reaction

  • Step 2: Formation of the Urea Derivative

      Reagents: 2-(Thiophen-2-yl)pyridine, 2-(trifluoromethyl)phenyl isocyanate

      Conditions: Reaction in anhydrous conditions, typically in a solvent like dichloromethane, at room temperature

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

  • **

Biological Activity

1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F3N3OS
  • Molecular Weight : 373.40 g/mol

The presence of the thiophene ring and trifluoromethyl group contributes to its unique electronic properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including the compound . For instance, a related study demonstrated that compounds with similar structures exhibited potent activity against various cancer cell lines, including:

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian Cancer)25.9
PC-3 (Prostate Cancer)28.7

The compound showed selective cytotoxicity, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The biological activity of thiourea derivatives often includes antimicrobial properties. The compound has been investigated for its efficacy against various pathogens, demonstrating significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structural motifs have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and pyridine rings have been shown to influence potency and selectivity. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Thiophene Substitution : Alters electronic properties, affecting binding affinity to biological targets.

These insights guide further modifications to improve efficacy and reduce toxicity .

Case Studies

  • Antitumor Activity in Preclinical Models :
    A study evaluated the antitumor effects of a closely related compound in vivo using xenograft models. Results indicated significant tumor growth inhibition compared to controls, supporting the potential clinical application of thiourea derivatives in oncology .
  • Antimicrobial Efficacy :
    In vitro assays demonstrated that the compound effectively inhibited the growth of gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

1-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-2-5-14(13)24-17(25)23-11-12-7-8-22-15(10-12)16-6-3-9-26-16/h1-10H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVCGKTYUXXMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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